molecular formula C15H16N2OS B285532 N-(4-methylphenyl)-3-(2-pyridinylsulfanyl)propanamide

N-(4-methylphenyl)-3-(2-pyridinylsulfanyl)propanamide

Cat. No. B285532
M. Wt: 272.4 g/mol
InChI Key: ZSZSWJQKRIUTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-3-(2-pyridinylsulfanyl)propanamide (referred to as MPSP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPSP is a member of the class of compounds known as sulfonamides, which have been extensively studied for their antibacterial, antifungal, and antiviral properties. However, MPSP has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of MPSP is not fully understood. However, it has been proposed that MPSP exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory mediators. MPSP has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
MPSP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MPSP has also been found to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that is responsible for the production of nitric oxide, a key mediator of inflammation. In addition, MPSP has been found to exhibit potent analgesic effects, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

MPSP has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in high purity and yield. MPSP has also been found to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a suitable candidate for further investigation. However, the limitations of MPSP include its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the investigation of MPSP. One potential area of research is the development of novel formulations of MPSP that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of MPSP, which may provide insights into its potential therapeutic applications. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of MPSP in animal models and humans may provide important information for the development of MPSP as a therapeutic agent.

Synthesis Methods

The synthesis of MPSP involves the reaction of 4-methylbenzenesulfonyl chloride with 2-pyridinethiol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield MPSP. The synthesis of MPSP has been optimized to yield high purity and yield, making it a suitable candidate for further research.

Scientific Research Applications

MPSP has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. MPSP has also been found to exhibit antitumor activity in preclinical models, making it a potential candidate for the treatment of various types of cancer.

properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-pyridin-2-ylsulfanylpropanamide

InChI

InChI=1S/C15H16N2OS/c1-12-5-7-13(8-6-12)17-14(18)9-11-19-15-4-2-3-10-16-15/h2-8,10H,9,11H2,1H3,(H,17,18)

InChI Key

ZSZSWJQKRIUTBY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=N2

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCSC2=CC=CC=N2

Origin of Product

United States

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